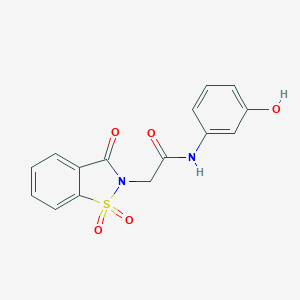
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-hydroxyphenyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a high affinity for certain enzymes, making it a valuable tool in the study of various biochemical pathways.
Mechanism of Action
BTA-EG6 inhibits DUBs by binding to the catalytic site of the enzyme. This binding prevents the enzyme from removing ubiquitin from proteins, leading to an increase in the levels of ubiquitinated proteins. This increase in ubiquitinated proteins can lead to the activation of various cellular pathways.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. Inhibition of DUBs by BTA-EG6 can lead to the activation of the unfolded protein response (UPR), which is a cellular stress response pathway. BTA-EG6 has also been shown to induce apoptosis in cancer cells by increasing the levels of ubiquitinated proteins. In addition, BTA-EG6 has been shown to inhibit the replication of certain viruses, such as human cytomegalovirus (HCMV).
Advantages and Limitations for Lab Experiments
BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for DUBs, making it a potent inhibitor. However, BTA-EG6 has some limitations. It is not specific to a single DUB and can inhibit multiple DUBs. This can lead to off-target effects and can complicate data interpretation. In addition, BTA-EG6 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of BTA-EG6 in scientific research. One direction is to develop more specific inhibitors that target individual DUBs. This will help to reduce off-target effects and improve data interpretation. Another direction is to use BTA-EG6 in combination with other inhibitors to study the interactions between different cellular pathways. Finally, BTA-EG6 can be used in the development of new therapies for diseases such as cancer and viral infections.
Synthesis Methods
BTA-EG6 can be synthesized using a two-step process. The first step involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-(chloroacetyl)benzenethiol. The second step involves the reaction of 2-(chloroacetyl)benzenethiol with N-(3-hydroxyphenyl)glycine to form BTA-EG6. The final product can be purified using column chromatography.
Scientific Research Applications
BTA-EG6 has been used in various scientific research studies. One of the major applications of BTA-EG6 is in the study of the ubiquitin-proteasome system (UPS). This system is responsible for the degradation of intracellular proteins and is involved in various cellular processes. BTA-EG6 has been shown to inhibit the activity of deubiquitinases (DUBs), which are enzymes that remove ubiquitin from proteins. By inhibiting DUBs, BTA-EG6 can increase the levels of ubiquitinated proteins and can be used to study the role of UPS in various cellular processes.
properties
Molecular Formula |
C15H12N2O5S |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12N2O5S/c18-11-5-3-4-10(8-11)16-14(19)9-17-15(20)12-6-1-2-7-13(12)23(17,21)22/h1-8,18H,9H2,(H,16,19) |
InChI Key |
RLYXPMRSGUTVIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)

![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)